molecular formula C4H5F3O2 B13570502 (2R)-3,3,3-trifluoro-2-methylpropanoic acid

(2R)-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B13570502
M. Wt: 142.08 g/mol
InChI Key: DQOGDQIDOONUSK-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3,3,3-Trifluoro-2-methylpropanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a propanoic acid backbone The compound is notable for its chiral center at the second carbon, which imparts specific stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3,3-trifluoro-2-methylpropanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the enantioselective synthesis starting from chiral precursors. The reaction conditions often involve the use of strong bases and fluorinating agents to achieve the desired trifluoromethylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Products include trifluoromethyl ketones or aldehydes.

    Reduction: Products include trifluoromethyl alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(2R)-3,3,3-Trifluoro-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (2R)-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

    (2R)-2-Methylpropanoic Acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3,3,3-Trifluoro-2-hydroxypropanoic Acid: Contains a hydroxyl group instead of a methyl group, leading to different reactivity and applications.

    (2R)-3,3,3-Trifluoro-2-ethylpropanoic Acid: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: (2R)-3,3,3-Trifluoro-2-methylpropanoic acid is unique due to the combination of its chiral center and the trifluoromethyl group. This combination imparts specific stereochemical and electronic properties that make it valuable in various applications, particularly in the design of bioactive molecules and materials with unique properties.

Biological Activity

(2R)-3,3,3-Trifluoro-2-methylpropanoic acid is a fluorinated derivative of propanoic acid, notable for its unique trifluoromethyl group which significantly influences its biological activity and pharmacological properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its interactions with biological systems.

The molecular formula of this compound is C4H7F3O2. The presence of three fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

The primary biological activity of this compound is attributed to its interaction with specific enzymes. It has been shown to modulate enzyme activities related to amino acid metabolism:

  • Enzyme Interaction : The compound acts on amidase enzymes, facilitating kinetic resolution processes that yield optically pure forms of the acid. This interaction is crucial for applications in enzyme engineering and biocatalysis.
  • Biochemical Pathways : The hydrolysis pathway catalyzed by amidase is a significant route through which this compound exerts its biological effects.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : It has been demonstrated to affect amidase activity in various bacterial strains, suggesting potential applications in biotechnology.
  • Pharmacological Potential : The compound's lipophilic nature allows it to penetrate biological membranes effectively, influencing cellular processes and interactions with proteins and nucleic acids.
  • Therapeutic Applications : Preliminary studies suggest its potential as a therapeutic agent in drug development, particularly in synthesizing inhibitors or modulators for specific biological targets.

Study 1: Enzyme Interaction Analysis

A study focused on the interaction of this compound with amidase enzymes revealed that the trifluoromethyl group significantly enhances binding affinity. The presence of this group increases the lipophilicity of the compound, facilitating better interaction with hydrophobic pockets in the enzyme structure.

Study 2: Synthesis and Biological Evaluation

Another study explored the synthesis of both enantiomers of this compound using biocatalysts from Shinella sp. and Arthrobacter sp.. The research highlighted the efficiency of these microorganisms in producing optically pure compounds with potential applications in pharmaceuticals .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaUnique Features
3,3,3-Trifluoro-L-alanineC4H6F3NContains an amino group; used in peptide synthesis.
2-Amino-4-fluorobutanoic acidC4H8FNO2Different fluorination pattern; broader applications.
4-Amino-4-(trifluoromethyl)pentanoic acidC5H8F3NLonger carbon chain; potential for different reactivity.
2-Amino-4-(trifluoromethyl)butyric acidC5H8F3NO2Similar functionality but distinct structural features.

The trifluoromethyl group in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What enantioselective synthesis strategies are effective for producing (2R)-3,3,3-trifluoro-2-methylpropanoic acid with high enantiomeric excess (ee)?

Methodological Answer: Enzyme-catalyzed reactions, particularly using engineered ketoreductases or lipases, are effective for achieving high enantioselectivity. For example, biocatalytic approaches similar to those used for synthesizing structurally related α-trifluoromethylated amino acids (e.g., (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid) involve:

  • Substrate Design : Use of trifluoromethyl ketones as precursors.
  • Reaction Optimization : Adjusting pH (6.5–8.0), temperature (25–37°C), and co-solvents (e.g., DMSO ≤10%) to enhance enzyme activity.
  • Yield and ee : Typical yields range from 60–85% with ee >98% (via chiral HPLC validation) .

Q. How can researchers validate the enantiopurity and structural integrity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase; retention times compared to racemic standards.
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes stereoisomers via splitting patterns (e.g., coupling constants JFFJ_{F-F} = 10–15 Hz).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C4_4H5_5F3_3O2_2) with error <2 ppm .

Advanced Research Questions

Q. What metabolic pathways are associated with this compound, and how do they compare across species?

Methodological Answer:

  • Detoxification Pathway : Conjugation with glutathione (GSH) to form mercapturic acids, quantified via LC-MS/MS.
  • Toxification Pathway : β-lyase-mediated cleavage to reactive intermediates (e.g., 3,3,3-trifluoro-2-fluoromethoxypropanoic acid), detected using gas chromatography-mass spectrometry (GC-MS).
  • Species Differences : In humans, >75% of metabolites follow detoxification pathways, whereas rats exhibit 6-fold higher flux through toxification pathways. Dose thresholds for nephrotoxicity in rats (200 µmol/kg) far exceed human exposures (<5 µmol/kg) .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts transition states and enantioselectivity of enzyme-substrate complexes (e.g., ketoreductase binding pockets).
  • Molecular Dynamics (MD) : Simulates solvent effects and co-factor interactions (e.g., NADPH dependence).
  • Case Study : Simulations for (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid synthesis identified optimal water content (≤3%) in solvent systems to stabilize enzyme conformation .

Q. What experimental strategies resolve contradictions in enantiomeric excess data during scale-up synthesis?

Methodological Answer:

  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor ee in real time.
  • Kinetic Resolution : Introduce a racemization catalyst (e.g., Shvo’s catalyst) to recycle undesired enantiomers.
  • Case Study : Discrepancies in ee (90% vs. >99%) during scale-up were resolved by optimizing mixing efficiency (Reynolds number >10,000) to prevent localized pH gradients .

Q. How is this compound utilized as a chiral building block in drug discovery?

Methodological Answer:

  • Peptidomimetics : Incorporation into peptide backbones to enhance metabolic stability (e.g., replacing glycine in protease inhibitors).
  • Enzyme Inhibitors : The trifluoromethyl group induces steric and electronic effects, disrupting substrate binding in targets like HIV-1 protease.
  • Case Study : Analogues of (2R)-3-phenyl-2-sulfanylpropanoic acid showed 50% inhibition of SARS-CoV-2 Mpro^\text{pro} at 10 µM .

Properties

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

IUPAC Name

(2R)-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9)/t2-/m1/s1

InChI Key

DQOGDQIDOONUSK-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=O)O)C(F)(F)F

Canonical SMILES

CC(C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.